molecular formula C8H6ClF4N B15325940 5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

Cat. No.: B15325940
M. Wt: 227.58 g/mol
InChI Key: PAWSUAWBLVKAIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring a benzene ring substituted with chlorine (Cl) at position 5, fluorine (F) at position 2, and a 2,2,2-trifluoroethyl (-CF2CF3) group attached to the amine nitrogen.

Properties

Molecular Formula

C8H6ClF4N

Molecular Weight

227.58 g/mol

IUPAC Name

5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H6ClF4N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2

InChI Key

PAWSUAWBLVKAIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 5-chloro-2-fluoroaniline with 2,2,2-trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional steps such as purification through recrystallization or distillation to remove any impurities and obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula : C8H5ClF4N
  • Molar Mass : 234.58 g/mol (calculated from PubChem data).

Structural Analogues and Substituent Effects

The compound’s properties are influenced by halogen positioning, trifluoroalkyl groups, and electronic effects. Below is a comparative analysis with key analogues:

Table 1: Comparative Data of Selected Aniline Derivatives
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
5-Chloro-2-fluoro-N-(2,2,2-trifluoroethyl)aniline C8H5ClF4N 234.58 5-Cl, 2-F, N-CF3CH2 High polarity due to multiple EWGs
4-Chloro-N-(2,2,2-trifluoroethyl)aniline C8H7ClF3N 209.60 4-Cl, N-CF3CH2 Intermediate for Quazepam
2-Fluoro-5-(trifluoromethyl)aniline C7H5F4N 179.11 2-F, 5-CF3 Used in agrochemical synthesis
5-Chloro-2-nitro-4-(trifluoromethyl)aniline C7H4ClF3N2O2 240.56 5-Cl, 2-NO2, 4-CF3 Hazardous material (oxidizing agent)
Key Observations:

Substituent Position and Electronic Effects: The 2-fluoro group in this compound enhances electron-withdrawing effects compared to non-fluorinated analogues like 4-chloro-N-(2,2,2-trifluoroethyl)aniline. This reduces amine basicity and increases metabolic stability, a trend noted in fluorinated pharmaceuticals.

Comparison with Nitro-Substituted Analogues :

  • 5-Chloro-2-nitro-4-(trifluoromethyl)aniline (Table 1) exhibits stronger electron withdrawal due to the nitro group, making it more reactive but less stable than the fluoro analogue. Such nitro derivatives are often intermediates in explosive or dye synthesis.

Bioactivity and Docking Interactions: Fluorine’s role in enhancing target binding via C-F⋯protein interactions is well-documented. The 2-fluoro substituent in this compound may improve docking specificity compared to non-fluorinated counterparts.

Physicochemical Properties

  • Solubility : The trifluoroethyl group increases hydrophobicity, while polar substituents (Cl, F) enhance solubility in polar aprotic solvents. This balance is critical for pharmaceutical bioavailability.
  • Thermal Stability : Trifluoroethyl groups improve thermal stability compared to ethyl or methyl analogues, as seen in halogenated anilines used in high-temperature reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.